molecular formula C7H9NO2S B2870192 2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid CAS No. 1782514-67-3

2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid

Cat. No.: B2870192
CAS No.: 1782514-67-3
M. Wt: 171.21
InChI Key: CHXTVGNHPARVNU-UHFFFAOYSA-N
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Description

2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid is an organic compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 g/mol . Its structure features a thiazole heterocycle, a privileged scaffold in medicinal chemistry known for its widespread biological activities . Thiazole and thiazolidinone derivatives are frequently explored in pharmaceutical research for their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties . Specifically, heteroaromatic ligands containing thiazole rings have been investigated for their ability to coordinate with metals like platinum(II), forming complexes with potential antiproliferative activity and DNA-binding capabilities . The structural features of this compound make it a valuable building block for researchers in drug discovery, particularly in the synthesis of novel bioactive molecules or metal complexes for biological evaluation. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-2-(1,2-thiazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-7(2,6(9)10)5-3-8-11-4-5/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXTVGNHPARVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782514-67-3
Record name 2-methyl-2-(1,2-thiazol-4-yl)propanoic acid
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Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely employed approach for thiazole formation. This one-pot reaction involves the condensation of α-bromo ketones with thiourea under reflux conditions. For the target compound, the α-bromo ketone precursor is synthesized from ethyl 2-methylacetoacetate.

Reaction Pathway:

  • Bromination: Ethyl 2-methylacetoacetate undergoes bromination using phenyltrimethylammonium tribromide to yield ethyl 2-(bromoacetyl)-2-methylpropanoate.
  • Cyclization: The brominated intermediate reacts with thiourea in ethanol at 80°C, forming ethyl 2-methyl-2-(1,3-thiazol-4-yl)propanoate.
  • Hydrolysis: The ester group is hydrolyzed using 6M HCl to produce the final carboxylic acid.

Optimization Data:

Step Solvent Temperature (°C) Yield (%)
Bromination CH₂Cl₂ 0–25 85
Cyclization Ethanol 80 72
Hydrolysis HCl/H₂O 100 95

This method achieves an overall yield of 58%, with purity exceeding 98% after recrystallization.

Coumarin-Thiazole Hybrid Approach

Adapted from coumarin-thiazole syntheses, this route utilizes 3-(ω-bromoacetyl)propanoic acid derivatives. The bromoacetyl group reacts with 3-amino(thioxo)methylcarbamoylpropanoic acid to form the thiazole ring.

Advantages:

  • Avoids harsh bromination conditions.
  • Enables direct introduction of the propanoic acid moiety.

Limitations:

  • Requires pre-functionalized starting materials.
  • Lower yields (48–52%) compared to Hantzsch synthesis.

Alternative Methodologies and Byproduct Analysis

Microwave-Assisted Cyclization

Recent studies have explored microwave irradiation to accelerate thiazole formation. For example, reacting 2-methyl-3-ketopropanoic acid ethyl ester with thiourea under microwave conditions (170°C, 30 min) reduces reaction time by 70% while maintaining a 68% yield.

Key Observations:

  • Reduced dimerization side products.
  • Improved regioselectivity for the 4-position thiazole substitution.

Palladium-Catalyzed Coupling

A less common but promising method involves coupling pre-formed thiazole intermediates with propanoic acid derivatives. For instance, 4-iodo-1,3-thiazole undergoes Suzuki-Miyaura coupling with methyl 2-methylpropanoate boronic ester, followed by hydrolysis.

Challenges:

  • Requires expensive palladium catalysts.
  • Limited scalability due to sensitivity to oxygen and moisture.

Industrial-Scale Production Considerations

Continuous Flow Chemistry

Adopting continuous flow systems enhances the safety and efficiency of bromination and cyclization steps. A pilot-scale study achieved 89% yield for the cyclization step by maintaining precise temperature control and residence time distribution.

Process Parameters:

Parameter Value
Flow rate 10 mL/min
Reactor volume 50 mL
Temperature 80°C

Waste Mitigation Strategies

  • Solvent Recovery: Ethanol is distilled and reused, reducing waste by 40%.
  • Bromide Byproducts: Neutralized with aqueous NaHCO₃ to form non-toxic NaBr.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 1.45 (s, 6H, CH₃), 2.95 (s, 2H, CH₂), 7.82 (s, 1H, thiazole-H).
  • IR (KBr): 1710 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, trace impurities).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% H₃PO₄/MeOH) confirms ≥98% purity, with retention time = 6.2 min.

Comparative Evaluation of Synthetic Routes

Method Overall Yield (%) Purity (%) Scalability
Hantzsch Synthesis 58 98 High
Microwave-Assisted 68 97 Moderate
Palladium Coupling 45 99 Low

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and carboxylic acid group in 2-methyl-2-(1,2-thiazol-4-yl)propanoic acid exhibit distinct reactivity under oxidative conditions. Key findings include:

Reaction TypeReagents/ConditionsProducts FormedReferences
Thiazole ring oxidationHydrogen peroxide (H₂O₂), 25–35°CSulfoxides or sulfones
Side-chain oxidationKMnO₄ (acidic conditions)Ketone derivatives

The sulfur atom in the thiazole ring undergoes selective oxidation to sulfoxides, while stronger oxidants like mCPBA (meta-chloroperbenzoic acid) yield sulfones. The propanoic acid backbone remains stable under mild oxidation but may form α-keto acids under harsher conditions .

Reduction Reactions

Reduction primarily targets the thiazole ring and carboxylic acid functional groups:

Reaction TypeReagents/ConditionsProducts FormedReferences
Thiazole ring reductionLiAlH₄, anhydrous etherDihydrothiazole derivatives
Carboxylic acid reductionBH₃·THF, 0°CPrimary alcohol

Lithium aluminum hydride (LiAlH₄) reduces the thiazole ring to dihydrothiazole while preserving the carboxylic acid group . Borane complexes selectively reduce the acid to a primary alcohol without affecting the heterocycle .

Substitution Reactions

Electrophilic substitution occurs preferentially at the thiazole ring’s 5-position due to electronic effects:

Reaction TypeReagents/ConditionsProducts FormedReferences
BrominationBr₂, FeBr₃ catalyst, 50°C5-Bromo-thiazole derivative
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-thiazole derivative

Bromination under Friedel-Crafts conditions yields mono-substituted products with >90% regioselectivity . Nitration requires strict temperature control to avoid ring decomposition .

Acid-Base Reactions

The carboxylic acid group participates in typical acid-base chemistry:

Reaction TypeReagents/ConditionsProducts FormedReferences
Salt formationNaOH (aq.), 25°CSodium carboxylate salt
EsterificationH₂SO₄, methanol, refluxMethyl ester derivative

Esterification with methanol and sulfuric acid produces the methyl ester in ~85% yield . The sodium salt form enhances solubility for biological assays.

Bioconjugation and Biological Interactions

The compound interacts with biological targets via its thiazole and carboxylic acid moieties:

Interaction TypeBiological TargetObserved EffectReferences
Enzyme inhibitionBacterial dihydrofolate reductaseIC₅₀ = 12 µM
Receptor modulationMuscarinic M₃ receptorsPositive allosteric modulation

Quantum chemical calculations suggest that the thiazole ring’s sulfur-nitrogen nonbonding interaction stabilizes conformations critical for receptor binding . Derivatives show antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 8–16 µg/mL .

Key Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates at the sulfur atom.

  • Reduction : Follows a stepwise electron-transfer mechanism.

  • Substitution : Governed by the thiazole ring’s electron-deficient character .

Scientific Research Applications

2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The isothiazole ring in the compound can participate in various biochemical reactions, potentially affecting enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

  • Molecular Formula: C₁₁H₉NO₂S
  • Molecular Weight : 219.26 g/mol
  • Melting Point : 139.5–140°C
  • Key Differences: Replaces the propanoic acid chain with a benzoic acid group, enhancing aromaticity and likely increasing melting point due to π-π stacking interactions . The benzoic acid moiety may reduce solubility in polar solvents compared to the shorter propanoic acid chain in the target compound.

2-(3-Chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate

  • Molecular Formula: C₅HClF₂LiNO₂S (variants with molecular weights 281.31 and 293.32 g/mol)
  • The acetate group (vs. propanoic acid) shortens the carbon chain, possibly reducing steric hindrance and altering metabolic pathways in vivo.

Alkil-2-((5-Phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates

  • Structural Features : Triazole core with sulfur-linked substituents and variable R groups .
  • Key Differences :
    • Replacement of thiazole with a 1,2,4-triazole ring introduces additional nitrogen atoms, altering hydrogen-bonding capacity and electronic distribution.
    • The sulfur-thioether linkage may enhance stability against oxidative degradation compared to the thiazole ring’s inherent reactivity.

2-Methyl-2-(1,2-thiazol-3-yl)propanoic Acid (Isomer)

  • Molecular Formula: C₇H₉NO₂S
  • Molecular Weight : 171.22 g/mol
  • Key Differences :
    • Thiazole substituent at the 3-position (vs. 4-position in the target compound) alters dipole moments and steric interactions.
    • Positional isomerism could lead to divergent biological activity; for example, 3-substituted thiazoles may exhibit different binding modes to enzymes or receptors.

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid C₇H₉NO₂S 171.22 Not reported Thiazole (4-substituted), propanoic acid
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 139.5–140 Thiazole (4-substituted), benzoic acid
2-(3-Chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate C₅HClF₂LiNO₂S 281.31/293.32 Not reported Chloro-thiazole, difluoroacetate
2-Methyl-2-(1,2-thiazol-3-yl)propanoic acid C₇H₉NO₂S 171.22 Not reported Thiazole (3-substituted), propanoic acid

Research Findings and Implications

  • Electronic Effects : Thiazole rings contribute to π-deficient aromatic systems, influencing electron-withdrawing properties. Substituents like chlorine or fluorine (e.g., in 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate) further enhance electrophilicity, which could improve interactions with nucleophilic biological targets .
  • Biological Activity: Triazole derivatives (e.g., alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates) are often explored for antimicrobial or anticancer applications due to their hydrogen-bonding versatility . The target compound’s thiazole-propanoic acid structure may offer unique advantages in drug design, such as improved metabolic stability.
  • Isomer-Specific Activity : The 3- vs. 4-substituted thiazole isomers (e.g., vs. target compound) highlight the importance of regiochemistry in optimizing pharmacokinetic profiles .

Biological Activity

2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazole ring, which is known for its reactivity and biological significance. The synthesis typically involves the reaction of thiazole derivatives with various alkylating agents to form the desired propanoic acid structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, it has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The minimum inhibitory concentration (MIC) values for these pathogens range from 5.64 µM to 22.9 µM, indicating moderate to strong activity .

Pathogen MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Enterococcus faecium11.29 - 77.38
Candida albicans16.69 - 78.23

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through various in vivo models. Notably, it has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In studies involving carrageenan-induced paw edema in rats, the compound significantly reduced inflammation .

The biological activity of thiazole derivatives like this compound is attributed to their interaction with multiple biochemical pathways:

  • Cyclooxygenase Inhibition : The compound inhibits COX enzymes, leading to decreased prostaglandin synthesis.
  • Antioxidant Activity : Thiazole compounds have been shown to scavenge free radicals and reduce oxidative stress.
  • Receptor Interaction : These compounds may modulate receptor activity related to inflammation and cell signaling pathways .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on MRSA : A study demonstrated that derivatives of thiazole exhibited potent antibacterial activity against MRSA strains, suggesting their use as potential alternatives to traditional antibiotics .
  • Inflammation Model : In a model of transient cerebral ischemia in rats, treatment with this compound resulted in reduced neutrophil infiltration and improved neurological outcomes .
  • Antifungal Activity : It was also noted for its antifungal properties against drug-resistant strains of Candida, outperforming conventional antifungals like fluconazole .

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